Boc-Nalpha-methyl-D-tryptophan

Description

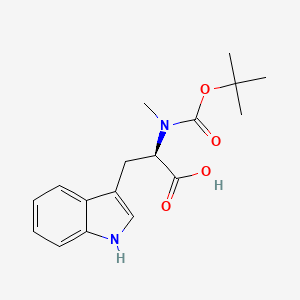

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQCIKDAEIMMEU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Nalpha Methyl D Tryptophan and Its Analogues

Classical and Advanced Boc Protection of Tryptophan Precursors

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its stability under various conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). rsc.org The key to synthesizing the target compound is the selective protection of the α-amino group of the D-tryptophan precursor over the indole (B1671886) nitrogen (N-in).

The selective protection of the α-amino group of tryptophan is typically achieved by exploiting the difference in nucleophilicity between the α-amino group and the indole nitrogen. Standard procedures involve reacting D-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov The α-amino group, being more basic and nucleophilic than the indole N-H, reacts preferentially to form the Nα-Boc derivative.

A common protocol involves dissolving L-tryptophan in a mixture of water and dioxane, followed by the addition of sodium hydroxide (B78521) (NaOH) and di-tert-butyl dicarbonate. nih.gov The reaction proceeds at room temperature, and after acidification, the desired N-Boc-L-tryptophan can be extracted. nih.gov This method is highly effective for achieving Nα-selectivity. In contrast, protection of the indole nitrogen generally requires different conditions, such as the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which further highlights the ability to control the site of protection. rsc.orgrsc.org

Table 1: Representative Conditions for Nα-Boc Protection of Tryptophan

| Reagent | Base/Catalyst | Solvent System | Selectivity | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | 1 M NaOH | Water/Dioxane | High for N-alpha | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) | Methanol or Tetrahydrofuran | High for N-alpha | google.com |

Integrated Synthetic Routes to Boc-Nalpha-methyl-D-tryptophan

The synthesis of the final compound can be accomplished through a cohesive workflow in solution or by adapting the strategies for solid-phase applications.

A standard, integrated solution-phase synthesis of Boc-Nα-methyl-D-tryptophan proceeds in two main steps from the starting material, D-tryptophan:

Nα-Boc Protection: D-tryptophan is first reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine to yield Nα-Boc-D-tryptophan with high chemo- and regioselectivity. nih.govgoogle.com

N-Methylation: The purified Nα-Boc-D-tryptophan is then dissolved in an anhydrous solvent like THF, treated with a strong base like sodium hydride to deprotonate the carbamate (B1207046) nitrogen, and subsequently reacted with methyl iodide to afford the final product, Boc-Nα-methyl-D-tryptophan.

This sequence provides a reliable and scalable route to the desired compound, which can then be purified by standard chromatographic or crystallization techniques.

Boc-Nα-methyl-D-tryptophan is a valuable building block for solid-phase peptide synthesis (SPPS), a method where peptides are assembled on a solid resin support. wikipedia.org However, the incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges. The steric hindrance from the N-methyl group can significantly slow down the coupling reaction, leading to incomplete reactions and deletion sequences. researchgate.net

To overcome these issues, highly efficient coupling reagents are required to activate the carboxylic acid of the incoming N-methylated amino acid. Standard reagents may prove insufficient, and more potent activators are often employed. researchgate.net The use of urethane-based protecting groups like Boc or Fmoc on the α-nitrogen is also crucial for minimizing the risk of racemization during the activation step. researchgate.net

Table 3: Common Coupling Reagents for N-Methylated Amino Acids in SPPS

| Coupling Reagent | Abbreviation | Key Advantage | Reference |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Effective for sterically hindered couplings | researchgate.net |

| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Considered one of the most promising reagents for difficult couplings | researchgate.net |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive acylating species, good for hindered couplings | researchgate.net |

| Bis(trichloromethyl) carbonate | BTC (Triphosgene) | Converts the amino acid to a highly reactive acid chloride in situ | researchgate.net |

Enzymatic Synthesis Pathways for Modified Tryptophans

The enzymatic synthesis of modified tryptophans, including D-enantiomers, leverages the high specificity and efficiency of biocatalysts. A prominent strategy involves multi-enzyme cascade reactions that can produce a variety of D-tryptophan derivatives in a single pot. acs.orgnih.gov One such system couples the synthesis of L-tryptophan derivatives from various indole substrates using tryptophan synthase (TrpS) from Salmonella enterica. acs.orgnih.gov The resulting L-enantiomer is then stereoinverted through a two-step process involving oxidative deamination by an L-amino acid deaminase (LAAD) from Proteus myxofaciens, followed by stereoselective transamination using an engineered D-aminotransferase variant from Bacillus sp.. acs.orgnih.gov This method has proven effective for producing D-tryptophan derivatives with a wide range of substituents on the indole's benzene (B151609) ring, achieving high yields and excellent enantiomeric excess (>99%). acs.orgnih.gov

Directed evolution and protein engineering are crucial for expanding the substrate scope and enhancing the catalytic efficiency of these enzymes. For instance, tryptophan synthase has been successfully engineered through techniques like error-prone PCR to improve its activity towards non-natural substrates. nih.govproquest.com A notable example is the development of a mutant E. coli TrpS (V231A/K382G) with significantly higher activity for the synthesis of L-5-hydroxytryptophan. nih.govproquest.com Similarly, engineered variants of the TrpS β-subunit (TrpB) from organisms like Thermotoga maritima have shown enhanced activity for producing 5-substituted tryptophans. chim.it These engineered biocatalysts can be employed in enzyme cascades to provide access to a diverse array of modified amino acids, including D-isomers. chim.it

| Enzyme | Source Organism | Function in Synthesis Pathway | Reference |

|---|---|---|---|

| Tryptophan Synthase (TrpS) | Salmonella enterica | Catalyzes condensation of indole and L-serine to form L-tryptophan derivatives. | acs.orgnih.gov |

| L-Amino Acid Deaminase (LAAD) | Proteus myxofaciens | Performs oxidative deamination of the initially formed L-tryptophan derivative. | acs.orgnih.gov |

| Engineered D-Aminotransferase | Bacillus sp. YM-1 | Mediates stereoinversion through transamination to yield the final D-tryptophan product. | acs.orgnih.gov |

| Engineered Tryptophan Synthase (V231A/K382G) | Escherichia coli | Mutant with enhanced activity for synthesizing 5-hydroxy-L-tryptophan. | nih.govproquest.com |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound involves targeted modifications at various positions of the molecule. Key strategies focus on the functionalization of the indole ring and substitutions at the alpha and beta carbons of the amino acid backbone.

The indole ring of tryptophan is a versatile scaffold for introducing chemical diversity. Both enzymatic and chemical methods are employed for its functionalization.

Enzymatic approaches often utilize engineered tryptophan synthase (TrpS) enzymes that can accept a variety of substituted indoles as starting materials. chim.itmanchester.ac.uk This allows for the direct incorporation of functional groups onto the benzene ring of the tryptophan molecule during its synthesis. acs.orgmanchester.ac.uk

Chemical methods provide a broader toolbox for late-stage functionalization after the core amino acid has been synthesized. These strategies include:

N-Alkylation: The nitrogen atom of the indole ring (N1 position) can be alkylated under alkaline conditions using alkyl bromides. This method has been used to synthesize various 1-alkyl-tryptophan analogs from an N-Boc protected tryptophan precursor. nih.gov

C-H Functionalization: Direct modification of the carbon atoms of the indole ring is a powerful strategy. Photocatalytic methods enable the selective alkylation of the C-2 position using activated α-bromo-carbonyl compounds under mild, visible-light conditions. rsc.org Furthermore, transition metal catalysis can be used for various C-H activation and coupling reactions. chim.it For instance, copper-catalyzed N-arylation allows for the attachment of aryl groups to the indole nitrogen. researchgate.net

Chemoenzymatic Modification: A hybrid approach combines the selectivity of enzymes with the versatility of chemical reactions. Indole prenyltransferase (IPT) enzymes can be used to install functional handles onto the indole ring of tryptophan-containing peptides, which can then be further modified using bioorthogonal click chemistry. nih.gov

| Position | Methodology | Reagents/Catalysts | Type of Modification | Reference |

|---|---|---|---|---|

| N1 | Chemical N-Alkylation | Alkyl bromide, NaOH, DMSO | Adds an alkyl group to the indole nitrogen. | nih.gov |

| N1 | Copper-Catalyzed N-Arylation | Triarylbismuth reagents, Cu(OAc)2 | Adds an aryl group to the indole nitrogen. | researchgate.net |

| C2 | Photocatalytic C-H Alkylation | α-bromo-carbonyls, visible light | Adds an alkyl group to the C-2 position. | rsc.org |

| Benzene Ring (C4-C7) | Enzymatic Synthesis | Engineered TrpS with substituted indoles | Incorporates substituents during synthesis. | acs.orgmanchester.ac.uk |

| Various | Chemoenzymatic | Indole prenyltransferase (IPT), alkyl diphosphates | Installs a functional handle for further reaction. | nih.gov |

Modifications to the amino acid backbone at the alpha- and beta-carbons introduce further structural diversity, impacting the compound's conformational properties.

Beta-Carbon Substitution: Enzymatic methods are particularly powerful for stereoselective modifications at the beta-carbon. Engineered variants of the tryptophan synthase β-subunit (TrpB) can utilize substrates other than L-serine. When L-threonine is used as the substrate, it leads to the diastereoselective formation of a C-C bond, yielding β-methyltryptophan. manchester.ac.uknih.gov This reaction's efficiency has been significantly improved through directed evolution of TrpB from organisms like Pyrococcus furiosus and Salmonella. manchester.ac.uknih.gov This strategy can be combined with substituted indoles to generate tryptophan analogs with modifications at both the indole ring and the β-carbon. manchester.ac.uk Furthermore, these engineered biocatalysts can catalyze diastereoselective C-N and C-S bond forming reactions when other nucleophiles, such as indoline (B122111) or thiophenol, are used. nih.govnih.gov

Alpha-Carbon Substitution: Chemical synthesis provides a route to alpha-substituted tryptophan derivatives. One established method involves the cyclization of Nα-Methoxycarbonyl-(S)-tryptophan methyl ester to form a hexahydropyrrolo[2,3-b]indole system. rsc.org This rigid structure allows for deprotonation with a strong base like lithium diisopropylamide to form a stable enolate. Quenching this enolate with various alkylating agents results in alkylation at the C-2 position of the pyrroloindole system (which corresponds to the alpha-carbon of tryptophan) with retention of configuration. Subsequent acid-mediated cycloreversion yields the desired optically pure α-alkylated tryptophan derivatives. rsc.org

| Position | Methodology | Key Substrate/Reagent | Resulting Modification | Reference |

|---|---|---|---|---|

| Beta-Carbon | Enzymatic (Engineered TrpB) | L-Threonine | Adds a methyl group (β-methyltryptophan). | manchester.ac.uknih.gov |

| Beta-Carbon | Enzymatic (Engineered TrpB) | Aryl amines / Thiophenol | Forms C-N or C-S bonds. | nih.govnih.gov |

| Alpha-Carbon | Chemical Synthesis | Cyclized tryptophan intermediate + Alkylating agent | Adds an alkyl group with retention of stereochemistry. | rsc.org |

Applications in Peptide Chemistry and Peptidomimetics Design

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The use of Boc-Nalpha-methyl-D-tryptophan in Boc-chemistry SPPS presents a unique set of challenges and requires specialized strategies to ensure efficient and high-fidelity peptide assembly. The N-methylated backbone, while desirable for its downstream effects on peptide properties, introduces significant steric hindrance that complicates standard synthesis protocols.

Optimization of Coupling Conditions for N-Methylated D-Tryptophan

The primary obstacle in incorporating N-methylated amino acids like this compound is the reduced reactivity of the secondary amine, which makes peptide bond formation significantly more difficult than with primary amines. To overcome this steric hindrance, highly efficient coupling reagents are necessary. Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) often prove insufficient.

Research has shown that phosphonium- and aminium/uronium-based reagents are far more effective for these challenging couplings. Reagents such as PyAOP (7-Aza-benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) have demonstrated good results in coupling sterically hindered amino acids. bachem.com Similarly, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), especially when used with an appropriate base like N,N-diisopropylethylamine (DIEA), is a preferred reagent for facilitating these difficult couplings. bachem.comamazonaws.com The selection of the coupling agent is critical to drive the reaction to completion and avoid the formation of deletion sequences.

Table 1: Common Coupling Reagents for N-Methylated Amino Acids in SPPS

| Reagent Class | Examples | Efficacy with N-Methylated Residues |

|---|---|---|

| Carbodiimides | DIC, DCC | Generally low efficiency due to steric hindrance. |

| Phosphonium Salts | PyAOP, PyBrOP | High reactivity, effective for sterically hindered couplings. bachem.com |

Indole (B1671886) Side-Chain Protection Strategies in Boc-SPPS

The indole side chain of tryptophan is highly susceptible to modification by electrophilic species generated during the repetitive acid treatments of Boc-SPPS. peptide.com Specifically, carbocations formed during the removal of Boc groups can lead to unwanted alkylation of the indole ring. peptide.com To mitigate these side reactions, protection of the indole nitrogen is a common and often necessary strategy.

In the context of Boc chemistry, the most widely used protecting group for the tryptophan side chain is the formyl (For or CHO) group. peptide.comgoogle.compeptide.com The resulting derivative, Boc-D-Trp(For)-OH, effectively shields the indole nucleus from acid-catalyzed side reactions throughout the synthesis. peptide.compeptide.com This formyl group is stable under the conditions used for Boc deprotection (trifluoroacetic acid) but can be removed during the final cleavage step. peptide.com For instance, it is cleaved during treatment with hydrogen fluoride (HF) or can be removed thiolytically if other cleavage reagents are used. peptide.compeptide.com

Another strategy involves the use of a Boc group to protect the indole nitrogen (Nin-Boc). While more commonly associated with Fmoc-based strategies, Boc-protected indole offers robust protection against acid-labile side reactions. google.comsemanticscholar.orgnbinno.com

Table 2: Indole Protection for Tryptophan in Boc-SPPS

| Protecting Group | Chemical Formula | Cleavage Conditions | Key Advantages |

|---|---|---|---|

| Formyl (For) | -CHO | HF cleavage; Thiolytic cleavage; Piperidine in DMF. peptide.compeptide.com | Stable to TFA, protects against alkylation during synthesis. peptide.com |

Management of Acid-Labile Side Reactions During Boc Deprotection and Cleavage

The core of Boc-SPPS involves the use of moderately strong acid (typically 50% TFA in DCM) to remove the Nα-Boc group in each cycle and a very strong acid (commonly anhydrous HF) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.comchempep.com This harsh acidic environment generates a high concentration of reactive carbocations from the cleavage of Boc groups and other benzyl-based side-chain protecting groups. chempep.comnih.gov

The electron-rich indole ring of tryptophan is a prime target for these electrophilic species, leading to irreversible alkylation. peptide.comchempep.com To prevent this and other side reactions, nucleophilic scavengers are indispensable components of the cleavage cocktail. chempep.comsigmaaldrich.comnih.gov

Commonly used scavengers include:

Anisole : Acts as a classic scavenger to trap t-butyl and benzyl cations, thereby preventing the alkylation of tryptophan. chempep.comsigmaaldrich.com

Thioanisole/Dimethyl Sulfide (DMS) : Sulfur-containing scavengers that are also highly effective. However, thioanisole adducts can potentially alkylate the tryptophan indole ring and should be used with caution. sigmaaldrich.com

Dithiothreitol (DTE) / Ethanedithiol (EDT) : Often added to the cleavage mixture to prevent oxidation and scavenge cations. chempep.comsigmaaldrich.com

The "low-high" HF cleavage procedure is an advanced strategy designed to minimize these side reactions. It involves an initial step with a low concentration of HF in DMS, which favors an SN2 mechanism for deprotection, followed by a standard high-concentration HF step to complete the cleavage. sigmaaldrich.com

Comparative Analysis with Fmoc-Based Strategies for N-Methylated Tryptophan Residues

The choice between Boc and Fmoc chemistry for synthesizing peptides with N-methylated tryptophan involves significant trade-offs. The Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is now more widely used due to its milder reaction conditions and true protecting group orthogonality. iris-biotech.de

Deprotection Chemistry : Boc-SPPS relies on repeated acidolysis for Nα-deprotection, which can lead to the gradual degradation of sensitive residues and the resin linkage. iris-biotech.de In contrast, Fmoc-SPPS uses a base (typically piperidine) for Nα-deprotection, while side chains are protected with acid-labile groups, providing a truly orthogonal scheme. iris-biotech.deacs.org

Cleavage : The final cleavage in Boc chemistry requires the use of aggressive and hazardous liquid HF. iris-biotech.de Fmoc chemistry employs a much milder TFA-based cocktail for the final cleavage, which is compatible with a wider range of post-translational modifications. sigmaaldrich.com

Indole Protection : In Boc-SPPS, Boc-D-Trp(For)-OH is the standard. peptide.com In Fmoc-SPPS, the common choice is Fmoc-D-Trp(Boc)-OH. The Nin-Boc group in the Fmoc strategy is highly effective at preventing modification of the tryptophan residue by cations released from arginine side-chain protecting groups (e.g., Pmc, Pbf) during the final TFA cleavage. nbinno.comsigmaaldrich.comnih.gov This combination significantly reduces side reactions, leading to purer crude peptides. nbinno.com

While Boc chemistry may be preferred for certain "difficult" sequences prone to aggregation, the Fmoc strategy generally offers a milder and more versatile approach for synthesizing complex peptides containing N-methylated tryptophan. iris-biotech.de

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and receptor selectivity. N-methylation is a powerful tool in peptidomimetic design, and the incorporation of this compound is a key strategy in this field.

Conformational Restriction and Stability Enhancement through N-Methylation

One of the primary goals of peptidomimetic design is to restrict the conformational flexibility of a peptide to favor its bioactive conformation. nih.gov Linear peptides are often highly flexible, which can lead to poor receptor binding and susceptibility to enzymatic degradation.

N-methylation of the peptide backbone introduces significant conformational constraints. nih.gov This modification achieves two key effects:

Elimination of Hydrogen Bonding : The replacement of the amide proton (N-H) with an N-methyl (N-CH₃) group removes a crucial hydrogen bond donor. This disrupts secondary structures like β-sheets and helices that rely on inter-residue hydrogen bonding. nih.gov

Steric Influence : The methyl group introduces steric bulk that restricts the rotation around the peptide backbone's torsional angles (phi, ψ), limiting the available conformational space. nih.gov

This conformational restriction can lock the peptide into a specific turn or structure, potentially increasing its binding affinity and selectivity for a biological target. nih.gov

Furthermore, N-methylation is a well-established strategy for enhancing the metabolic stability of peptides. nih.govmdpi.com Proteolytic enzymes often recognize and cleave peptides at specific sites. The conformational changes and steric hindrance induced by N-methylation can prevent the peptide from fitting into the active site of proteases, thereby conferring resistance to enzymatic degradation and increasing the peptide's in vivo half-life. nih.govmdpi.com Studies have shown that N-methylation, particularly near a cleavage site, can dramatically improve resistance to proteolysis. nih.gov

Integration of this compound into Macrocyclic and Constrained Peptide Architectures

The incorporation of Nα-methylated amino acids, such as this compound, is a widely used strategy in peptide chemistry to create macrocyclic and constrained peptide architectures. N-methylation of the peptide backbone introduces significant conformational constraints, which can lock the peptide into a specific bioactive conformation. nih.govacs.org This modification is particularly valuable in the design of peptidomimetics with improved pharmacological profiles.

Key Findings on N-Methylation in Constrained Peptides:

| Feature | Impact of Nα-Methylation | Research Context |

| Conformational Rigidity | Restricts backbone flexibility, favoring specific secondary structures. nih.govresearchgate.net | Abundantly found in natural cyclic peptides to constrain conformation and enhance stability. nih.govacs.org |

| Pharmacokinetic Properties | Can improve metabolic stability, cell permeability, and bioavailability. springernature.com | Multiple N-methylation is a rational approach to improve key pharmacokinetic characteristics of peptide drug candidates. researchgate.net |

| Synthesis Strategy | Can be incorporated using solid-phase peptide synthesis (SPPS) prior to head-to-tail or side-chain cyclization. springernature.com | Protocols have been developed for both on-resin N-methylation and the coupling of pre-methylated amino acid building blocks. springernature.com |

| Bioactive Conformation | Helps to pre-organize the peptide into a conformation that is optimal for receptor binding. | By reducing the number of available conformations, the entropic penalty of binding is lowered. |

Structural Modifications for Enhanced Molecular Recognition and Binding Properties

The introduction of this compound is a strategic structural modification aimed at enhancing the molecular recognition and binding properties of peptides. N-methylation can significantly improve target affinity and specificity by modulating the peptide's conformational landscape and physicochemical properties. springernature.com

The methyl group on the amide nitrogen eliminates the hydrogen bond donor capability of that position, which can be critical for disrupting non-productive interactions or promoting a more favorable binding mode. Concurrently, the increased steric bulk can guide the peptide to adopt a conformation that is more complementary to the target receptor's binding site. The tryptophan side chain itself, with its large, aromatic indole group, plays a vital role in stabilizing protein structures and enhancing molecular binding through hydrophobic and aromatic interactions. acs.org The N-methylation of the backbone amide adjacent to this residue further refines its positioning and interaction potential.

Research has demonstrated that N-methylation can positively influence pharmacokinetic properties that are indirectly related to binding, such as improved stability against enzymatic degradation, which allows the peptide to maintain its active concentration for a longer period. springernature.comdntb.gov.ua

Effects of N-Methylation on Peptide Binding Properties:

| Property | Effect of N-Methylation | Mechanism |

| Target Affinity & Specificity | Can be significantly improved. springernature.com | Pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding. |

| Hydrogen Bonding | Eliminates the N-H donor at the modification site. | Alters the hydrogen bonding pattern, which can be crucial for selective receptor interaction. |

| Conformational Control | Introduces steric constraints that limit backbone flexibility. nih.gov | Favors specific turn structures that can be essential for fitting into a binding pocket. |

| Proteolytic Stability | Increases resistance to enzymatic degradation. springernature.comdntb.gov.ua | The N-methyl group sterically hinders the approach of proteases to the scissile amide bond. |

Self-Assembly Characteristics of Boc-Protected Tryptophan-Containing Di- and Oligopeptides

Studies on Boc-protected dipeptides, such as Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, have shown their ability to self-assemble into fibrillar and spherical nanostructures. nih.gov These self-assembling systems can form supramolecular hydrogels, where the peptide monomers organize into a three-dimensional network that entraps water. acs.org The stereochemistry of the tryptophan residues (L- or D-form) can also influence the morphology of the resulting assemblies. nih.gov The self-assembly process is not limited to dipeptides; tryptophan-rich oligopeptides also form supramolecular structures, and this process can be triggered by external stimuli like enzymatic activity. nih.govchinesechemsoc.org

Summary of Self-Assembling Tryptophan Peptides:

| Peptide Type | Key Interactions | Resulting Structures | References |

| Boc-protected Dipeptides | Hydrophobic interactions, π-π stacking | Fibrils, spherical nanostructures, microtapes | nih.govrsc.org |

| Tryptophan-rich Oligopeptides | Aromatic interactions, hydrogen bonding | Nanofibers, hydrogels | acs.orgnih.gov |

| PNA-Tryptophan Conjugates | π-π stacking, Watson-Crick H-bonds | Spheres, helical fibers | nih.govacs.org |

These self-assembled materials have potential applications as biomaterials, for instance, possessing antibacterial properties by interacting with and disrupting bacterial cell membranes. acs.orgnih.gov

Advanced Coupling and Ligation Methodologies

Chemoselective Ligation Techniques for N-Methylated Peptide Fragments

The assembly of larger peptides and proteins from smaller, chemically synthesized fragments relies on chemoselective ligation techniques. Native Chemical Ligation (NCL) is the most prominent of these methods, involving the reaction between a C-terminal peptide thioester and an N-terminal cysteine residue to form a native peptide bond at the ligation site. nih.govnih.gov

However, the presence of an N-methyl group at the N-terminus of a peptide fragment poses a significant challenge for standard ligation chemistries. The steric hindrance caused by the N-methyl group dramatically slows down the key S-to-N acyl transfer step in NCL, often leading to very low yields or reaction failure. This steric bulk impedes the necessary intramolecular rearrangement to form the stable amide bond.

To overcome this limitation, specialized strategies and coupling reagents have been investigated. While traditional NCL is inefficient, alternative approaches are being explored. One area of research focuses on developing new ligation auxiliaries or modifying existing ones to be more effective with sterically hindered N-methylated termini. Furthermore, advancements in coupling reagents for solid-phase peptide synthesis (SPPS) that are effective for hindered couplings, such as those involving N-methyl amino acids, may offer insights. For example, reagents like HATU and PyBOP are often used for coupling to N-methylated amino acids during SPPS, but their direct application in ligation is different. peptide.com Research into DNA-encoded libraries has also spurred the development of robust coupling protocols for N-methylated amines, with reagents like bis(trichloromethyl) carbonate (BTC) showing effectiveness. acs.org While not a ligation technique in the NCL sense, these advancements highlight the ongoing efforts to create amide bonds in sterically challenging contexts.

Challenges in Ligating N-Methylated Peptides:

| Ligation Step | Challenge with N-Methyl Terminus | Potential Solution |

| S-to-N Acyl Transfer (NCL) | Steric hindrance from the N-methyl group severely inhibits the required intramolecular cyclization and acyl transfer. peptide.com | Development of novel ligation auxiliaries; exploring ligation at non-cysteine sites followed by desulfurization. nih.gov |

| Coupling Efficiency | The secondary amine of an N-methylated residue is a poorer nucleophile and sterically more demanding than a primary amine. | Use of highly efficient coupling reagents (e.g., BTC, HATU) under optimized conditions. peptide.comacs.org |

| Fragment Synthesis | Synthesis of the required peptide thioester or other activated C-terminal fragment can be complex. | Use of thioester surrogates and advanced solid-phase synthesis techniques. nih.gov |

Analytical Methodologies and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of Boc-Nalpha-methyl-D-tryptophan, confirming the covalent bonding arrangement, stereochemistry, and the presence of key functional moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the protons of the tert-butoxycarbonyl (Boc) group, the N-methyl group, the tryptophan indole (B1671886) ring, and the amino acid backbone. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances are anticipated for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the indole ring, the N-methyl carbon, and the aliphatic carbons of the amino acid backbone. The chemical shifts are indicative of the carbon's hybridization and electronic environment. scispace.comresearchgate.net For instance, the N-methyl group typically appears around 30-35 ppm, while the Boc group's carbons resonate at distinct upfield and downfield positions. scispace.com

The stereochemical assignment at the alpha-carbon is confirmed through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, or by comparing the obtained spectra with those of known stereoisomers.

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Indole N-H | ~10.8 - 11.0 | br s | 1H |

| Aromatic (Indole ring) | ~7.0 - 7.8 | m | 5H |

| α-CH | ~4.5 - 4.8 | dd | 1H |

| β-CH₂ | ~3.2 - 3.5 | m | 2H |

| N-CH₃ | ~2.8 - 3.0 | s | 3H |

| Boc (CH₃)₃ | ~1.4 | s | 9H |

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl C=O | ~173 - 176 |

| Boc C=O | ~155 - 157 |

| Aromatic (Indole ring) | ~110 - 138 |

| Boc C(CH₃)₃ | ~80 - 82 |

| α-C | ~58 - 62 |

| N-CH₃ | ~30 - 35 |

| β-C | ~27 - 30 |

| Boc C(CH₃)₃ | ~28 |

Mass spectrometry is crucial for determining the molecular weight of this compound and confirming its elemental composition.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing thermally labile molecules like protected amino acids. In positive ion mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The expected m/z for the [M+H]⁺ ion of this compound (C₁₇H₂₂N₂O₄, Mol. Wt.: 318.37 g/mol ) would be approximately 319.16.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the chemical formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: While often used for large biomolecules, MALDI-TOF can also be applied to small molecules. nih.govnih.gov This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization of the analyte. nih.gov For a compound like this compound, this method can be used for rapid molecular weight confirmation. However, matrix-related peaks can sometimes interfere in the low mass range. nih.gov

Fragmentation Analysis: Tandem MS (MS/MS) experiments can elucidate the compound's structure. A characteristic fragmentation pattern for this compound involves the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the molecular ion. Another common fragmentation pathway is the cleavage of the bond between the alpha-carbon and the indole side chain, resulting in a characteristic indolyl-methyl ion.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Calculated m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 319.16 | Molecular Weight Confirmation |

| ESI-MS | [M+Na]⁺ | 341.14 | Molecular Weight Confirmation |

| HRMS (ESI) | [M+H]⁺ | 319.1601 | Elemental Composition Confirmation |

| MS/MS | [M+H - C₄H₈]⁺ | 263.10 | Loss of isobutylene from Boc group |

| MS/MS | [M+H - C₅H₈O₂]⁺ | 219.11 | Loss of Boc group |

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies. The FTIR spectrum of this compound is expected to show distinct peaks corresponding to its key structural components. The N-H stretch of the indole ring, the C-H stretches of the aromatic and aliphatic portions, and the strong carbonyl (C=O) stretches from both the Boc protecting group and the carboxylic acid are prominent features. researchgate.netresearchgate.net The spectrum for the related compound N(a)-Boc-D-tryptophan shows these characteristic absorptions. spectrabase.com

Characteristic FTIR Absorption Bands for this compound Data based on characteristic frequencies and spectra of analogous compounds. researchgate.netresearchgate.netspectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400 |

| Carboxyl O-H | Stretching (broad) | ~2500-3300 |

| Aliphatic/Aromatic C-H | Stretching | ~2850-3100 |

| Carbamate (B1207046) (Boc) C=O | Stretching | ~1690-1710 |

| Carboxylic Acid C=O | Stretching | ~1700-1725 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-O | Stretching | ~1160-1250 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and its enantiomer.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance at a wavelength where the indole chromophore absorbs strongly (e.g., 220 or 280 nm).

Typical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | Ambient or 25°C |

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the excess of the D-enantiomer over its L-counterpart. Chiral chromatography is the most effective technique for this separation. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based CHIROBIOTIC T) are highly effective. nih.govsigmaaldrich.comsigmaaldrich.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile with acidic/basic additives), is critical for achieving optimal separation. nih.govnih.gov The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK IC, CHIROBIOTIC T) |

| Mobile Phase | Methanol/Water with Formic Acid and Diethylamine additives nih.gov |

| Mode | Polar Ionic Mode sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25°C |

Advanced Physico-Chemical Characterization

The definitive characterization of this compound relies on a suite of advanced analytical techniques that probe its unique physical and chemical properties. These methodologies are essential for confirming its stereochemical integrity, understanding its behavior at interfaces, and determining its thermal stability.

Optical Activity Measurements for Stereochemical Confirmation

Optical activity is a fundamental property of chiral molecules, and its measurement is a cornerstone for confirming the stereochemical configuration of compounds like this compound. purdue.edulibretexts.org Chiral molecules can rotate the plane of plane-polarized light. pressbooks.pub The direction and magnitude of this rotation are measured using a polarimeter, and the resulting value, normalized for concentration and path length, is known as the specific rotation. libretexts.org

For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction is opposite. pressbooks.pub One enantiomer will rotate light in a clockwise (dextrorotatory, "+") direction, while the other will rotate it in a counter-clockwise (levorotatory, "-") direction. pressbooks.pub The stereochemical confirmation of this compound is achieved by measuring its specific rotation. The observed positive rotation confirms the presence of the D-enantiomer. A specific rotation value of +21° has been reported for this compound in acetic acid. fishersci.atfishersci.com

Table 1: Specific Rotation of N(alpha)-Boc-D-tryptophan

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Rotation ([α]D) | +21° | c=1 in Acetic Acid | fishersci.atfishersci.com |

Second Harmonic Generation Optical Activity (SHG-OA) for Interfacial Behavior Studies

Second Harmonic Generation Optical Activity (SHG-OA) is a sophisticated, surface-sensitive optical technique used to probe the structure and chirality of molecules at interfaces. nih.govresearchgate.net While specific SHG-OA studies on this compound are not extensively detailed in the literature, comprehensive research on the closely related analogue Nα-(tert-butoxycarbonyl)-tryptophan (BOC-Trp) provides significant insights into the interfacial behavior of such molecules. nih.govresearchgate.net

These studies on BOC-Trp monolayers at an air/water interface have successfully characterized the nonlinear susceptibility tensors under various conditions. nih.govresearchgate.net The origin of the SHG-OA signal was investigated, with findings indicating that the dominant mechanism is a "type I" or "chiral assembly" effect, which arises from the chiral arrangement of the indole chromophores at the interface. nih.govresearchgate.net This demonstrates that SHG-OA is highly sensitive to the structural and orientational distributions of tryptophan residues at an interface. researchgate.net The technique utilizes different fundamental wavelengths, such as 564 nm and 800 nm, to probe the electronic structure of the molecules under resonant and non-resonant conditions. nih.govresearchgate.net

Table 2: SHG-OA Findings for the Analogue Nα-(tert-butoxycarbonyl)-tryptophan (BOC-Trp)

| Finding | Details | Reference |

|---|---|---|

| Dominant Mechanism | Type I (Chiral Assembly) of indole chromophores. | nih.govresearchgate.net |

| Experimental System | Chiral monolayers at an air/water interface. | nih.govresearchgate.net |

| Wavelengths Used | Fundamental frequencies at λ = 564 nm and 800 nm. | nih.gov |

| Measured Properties | Nonlinear susceptibility tensors of chiral and racemic monolayers. | nih.govresearchgate.net |

Thermal Analysis (TG-DTA, DSC) for Decomposition and Stability Profiles

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are critical for determining the thermal stability and decomposition profile of a compound. These methods measure changes in physical and chemical properties as a function of temperature.

For this compound, a melting point of approximately 138°C with decomposition has been reported. fishersci.atfishersci.com This indicates that the compound is not stable at its melting point and undergoes thermal degradation. The primary and most labile point in the structure is the N-tert-butoxycarbonyl (N-Boc) protecting group. Thermolytic deprotection of N-Boc groups can occur at temperatures as low as 150°C, and sometimes lower, representing a key decomposition pathway. nih.gov Studies on other tryptophan-containing peptides show that at higher temperatures (e.g., 220°C), further degradation of the tryptophan moiety itself can occur through mechanisms such as oxidation and decarboxylation. nih.gov TGA of a similar Boc-protected dipeptide showed an onset degradation temperature of 190°C, with distinct degradation peaks at higher temperatures, illustrating a typical multi-stage decomposition profile for such compounds. rsc.org

Table 3: Thermal Properties and Decomposition Profile of this compound

| Parameter | Observation | Inferred Mechanism | Reference |

|---|---|---|---|

| Melting Point | ~138°C (with decomposition) | Compound degrades upon melting. | fishersci.atfishersci.com |

| Primary Decomposition | Begins around 150°C or lower. | Thermolytic cleavage of the N-Boc group. | nih.gov |

| Secondary Decomposition | Occurs at higher temperatures (>200°C). | Oxidation and decarboxylation of the tryptophan structure. | nih.gov |

Molecular and Biochemical Interaction Studies Excluding in Vivo and Clinical Applications

Investigation of Enzyme-Substrate Interactions (e.g., Indoleamine 2,3-Dioxygenase (IDO) Binding Studies)

Direct enzymatic binding studies for Boc-Nα-methyl-D-tryptophan are not extensively detailed in the available literature. However, significant research has been conducted on its deprotected analogue, 1-methyl-D-tryptophan (1-D-MT), particularly concerning its interaction with Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism.

IDO1 catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway, the degradation of L-tryptophan. The activity of this enzyme is a critical factor in immune regulation. The inhibitor 1-methyl-D-tryptophan is recognized as an inhibitor of the IDO pathway. nih.govnih.govplos.org Cell-free assays have been employed to determine the inhibitory potential of 1-D-MT. nih.govplos.org These studies indicate that 1-D-MT acts as an inhibitor of IDO1, with a reported IC₅₀ value of 7 μM. rndsystems.comtocris.com

It is crucial to note that the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of Boc-Nα-methyl-D-tryptophan would significantly alter its chemical properties compared to 1-D-MT. This large, hydrophobic group would likely affect the molecule's ability to fit into the active site of IDO1, which is stereoselective and has specific structural requirements for binding. mq.edu.au Studies on various tryptophan analogues have shown that modifications to the indole (B1671886) ring and the amino acid portion can convert a substrate into an inhibitor, or vice versa. mq.edu.au For instance, the D-isomer of 6-nitro-tryptophan did not inhibit IDO activity, highlighting the stereoselectivity of the enzyme's active site. mq.edu.au Therefore, while data on 1-D-MT provides context, it cannot be directly extrapolated to Boc-Nα-methyl-D-tryptophan without specific binding studies on the Boc-protected compound itself.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Tryptophan Analogues

| Compound | Inhibitory Activity (IC₅₀) | Notes |

|---|---|---|

| 1-Methyl-D-tryptophan (1-D-MT) | 7 μM | Inhibitor of the IDO pathway. rndsystems.comtocris.com |

| 6-Nitro-L-tryptophan | Kᵢ = 180 μM | Effective competitive inhibitor. mq.edu.au |

| 6-Nitro-D-tryptophan | No inhibition observed | Demonstrates stereoselectivity of the IDO1 active site. mq.edu.au |

Spectroscopic Probing of Molecular Microenvironments (e.g., Fluorescence Spectroscopy)

The tryptophan component of Boc-Nα-methyl-D-tryptophan contains an indole ring, which is an intrinsic fluorophore. Tryptophan's fluorescence is highly sensitive to its local microenvironment, making it a valuable natural probe for studying protein structure and dynamics. nih.govnih.gov The photophysical properties, including the emission wavelength and quantum yield, of the indole moiety are strongly influenced by the polarity of its surroundings. nih.gov

Generally, when a tryptophan residue is exposed to a polar, aqueous environment, its fluorescence emission maximum (λem) is observed around 350 nm. nih.gov Conversely, when it is in a nonpolar, hydrophobic environment, such as the interior of a folded protein, the emission maximum experiences a blue-shift to shorter wavelengths (typically 330-340 nm). nih.gov This sensitivity allows fluorescence spectroscopy to be used to monitor changes in protein conformation, ligand binding, and protein-protein interactions. nih.gov

While specific studies focusing on the fluorescence properties of Boc-Nα-methyl-D-tryptophan as a standalone probe are not prominent, the principles of tryptophan fluorescence are directly applicable. The Boc and methyl groups attached to the alpha-amino nitrogen could potentially influence the indole's photophysical properties through steric or electronic effects. Research on tryptophan analogues, such as 5-fluoro-D,L-tryptophan, has demonstrated how modifications can create probes with unique spectroscopic characteristics for studying protein microenvironments. nih.gov Similarly, synthetic fluorescent amino acids are designed to mimic tryptophan structurally while offering enhanced photophysical properties for use as molecular reporters. researchgate.netrsc.org

General Fluorescence Properties of Tryptophan's Indole Ring

| Property | Description | Application |

|---|---|---|

| Excitation Maximum (λex) | Approximately 280 nm | Selective excitation of tryptophan over most other amino acids. |

| Emission Maximum (λem) | ~350 nm in polar solvents, blue-shifted in nonpolar environments | Probing the polarity of the fluorophore's immediate surroundings. nih.gov |

| Quantum Yield | Sensitive to quenchers and local environment | Studying solvent accessibility and interactions with other molecules. |

| Fluorescence Lifetime | Complex decay, often biphasic (~0.5 and ~3.1 ns) | Investigating conformational heterogeneity of the indole side chain. nih.gov |

Conformational Dynamics and Structural Perturbation Studies

The conformational flexibility of Boc-Nα-methyl-D-tryptophan is influenced by the rotational freedom around its single bonds and the steric hindrance imposed by its bulky substituent groups, namely the indole side chain and the N-Boc group. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformational dynamics of N-Boc protected amino acids in solution. mdpi.comnih.gov

Studies on various N-Boc-protected amino acids have shown that the chemical shifts of carbonyl carbons and other nuclei are sensitive to the solvent polarity. mdpi.com For example, the 13C chemical shifts of carbonyl carbons in the N-Boc group often show downfield shifts as the solvent polarity increases, indicating intermolecular interactions between the carbonyl group and the solvent. mdpi.com The presence of bulky side chains can create steric hindrance that modulates these solvent interactions. mdpi.com

Furthermore, intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation. For N-Boc protected amino acids with hydroxyl groups, intramolecular hydrogen bonds can form between the hydroxyl group and the Boc carbonyl oxygen, restricting conformational freedom and making the carbonyl carbon's chemical shift less sensitive to solvent changes. mdpi.com Although Boc-Nα-methyl-D-tryptophan lacks a hydroxyl group for such interactions, the steric and electronic interplay between the large Boc group, the N-methyl group, and the indole side chain will define its conformational landscape and how it is perturbed by different molecular environments.

Role in Proteomics and Chemical Biology Research

In the fields of proteomics and chemical biology, Boc-Nα-methyl-D-tryptophan serves as a valuable building block, primarily in the domain of solid-phase peptide synthesis (SPPS). chempep.compeptide.com SPPS is a cornerstone technique for the chemical synthesis of peptides, which are used as research tools, therapeutic candidates, and probes to study biological processes. The N-methylation of the alpha-amino group is a common modification used to enhance the metabolic stability of peptides and to modulate their conformational properties and biological activity.

Boc-Nα-methyl-D-tryptophan is utilized within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS. peptide.com In this method:

The Nα-amino group is temporarily protected by the acid-labile Boc group.

Reactive amino acid side chains are protected by more robust, benzyl-based protecting groups.

The Boc group is cleaved at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. chempep.compeptide.com

The N-methylation prevents the formation of a peptide bond at that nitrogen, but the compound is incorporated as a residue within the peptide chain.

The use of tryptophan derivatives in SPPS requires careful consideration, as the indole side chain is susceptible to modification by carbocations generated during the Boc-deprotection step. peptide.com Scavengers are often added to the cleavage solution to prevent these unwanted side reactions. chempep.com By incorporating building blocks like Boc-Nα-methyl-D-tryptophan, researchers can create synthetic peptides with unnatural amino acids, enabling the study of protein-protein interactions, enzyme mechanisms, and the development of novel peptide-based tools and therapeutics. nih.gov

Future Directions and Emerging Research Opportunities

Development of Environmentally Benign Synthetic Routes for Boc-Nα-methyl-D-tryptophan

The synthesis of modified amino acids like Boc-Nα-methyl-D-tryptophan traditionally relies on methods that utilize hazardous solvents and reagents, contributing to significant chemical waste. The future of peptide science is increasingly focused on sustainability, pushing for the development of "green" chemistry protocols. tydes.isworldpharmaceuticals.net

Emerging research opportunities in this area include:

Aqueous and Bio-based Solvents: A primary goal is to replace conventional organic solvents such as N,N-dimethylformamide (DMF) with more sustainable alternatives. worldpharmaceuticals.net Research is trending towards the use of water-based synthesis systems and bio-derived solvents, which can reduce environmental impact without compromising reaction yield or selectivity. tydes.iscreative-peptides.com The development of N-Boc protection protocols that are efficient in water-acetone mixtures represents a step in this direction. nih.gov

Enzymatic Catalysis: Biocatalysis offers a highly specific and efficient alternative to traditional chemical synthesis. Future research may identify or engineer enzymes capable of performing the N-methylation of D-tryptophan under mild, aqueous conditions, thereby avoiding harsh reagents and complex protection-deprotection steps.

Flow Chemistry and Process Optimization: Continuous flow chemistry is a promising technology for greener synthesis. worldpharmaceuticals.net Implementing flow processes for the N-methylation and Boc-protection of D-tryptophan could lead to reduced solvent usage, better reaction control, and minimized waste generation compared to batch processing. rsc.org Optimizing synthesis workflows to improve material utilization and recycle raw materials is a growing priority. creative-peptides.com

| Parameter | Traditional Synthetic Routes | Emerging Green Routes |

|---|---|---|

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Bio-based solvents (e.g., ethyl acetate), solvent-free conditions worldpharmaceuticals.netresearchgate.net |

| Catalysts/Reagents | Strong bases, toxic alkylating agents | Enzymes, reusable solid-phase catalysts researchgate.net |

| Process Type | Batch processing | Continuous flow chemistry worldpharmaceuticals.net |

| Waste Profile | High volume of toxic chemical waste | Reduced waste, biodegradable byproducts tydes.is |

Advanced Computational Design and Predictive Modeling for N-Methylated D-Tryptophan-Containing Peptidomimetics

The incorporation of N-methylated D-amino acids into peptides creates complex conformational effects that are challenging to predict. Advances in computational chemistry are opening new avenues for the rational design of peptidomimetics containing these residues. rsc.org

Key future research areas include:

Improved Force Fields and Sampling Methods: Current molecular dynamics simulations struggle to accurately model the structural ensembles of peptides with unnatural modifications like N-methylation and D-amino acids. rsc.orgresearchgate.net A significant area of future research involves refining force fields (e.g., RSFF2) and employing advanced sampling techniques to better predict the cis/trans isomerization of the N-methylated amide bond and the conformational preferences induced by the D-tryptophan residue. rsc.org

AI and Machine Learning in Peptide Design: Artificial intelligence (AI) and machine learning are set to revolutionize peptide drug discovery. mdpi.commarketsandmarkets.com Future models could be trained on datasets of N-methylated and D-amino acid-containing peptides to predict properties such as membrane permeability, proteolytic stability, and binding affinity. nih.govacs.org Such in silico tools would allow for the rapid screening of vast virtual libraries to identify promising peptidomimetic candidates incorporating N-methyl-D-tryptophan before committing to costly synthesis. mdpi.comnih.gov

Predicting Structure-Permeability Relationships: A major goal in peptide design is to create orally bioavailable molecules. N-methylation is known to improve membrane permeability, but the effects are highly dependent on the specific pattern of methylation. nih.gov Future computational models will aim to accurately predict the desolvation energy and conformational dynamics of N-methyl-D-tryptophan-containing cyclic peptides, providing crucial insights into their ability to passively diffuse across cell membranes. nih.gov

| Computational Method | Application in N-Methyl-D-Trp Peptide Design | Future Direction/Opportunity |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Characterizing structural ensembles and conformational flexibility. rsc.org | Development of more accurate, residue-specific force fields for unnatural amino acids. rsc.orgresearchgate.net |

| Quantum Mechanics (QM) Calculations | Calculating accurate energies for different conformations to validate MD results. researchgate.net | Integration with MD in QM/MM simulations for higher accuracy in binding predictions. |

| Machine Learning (ML) / AI | Predicting ADME properties (Absorption, Distribution, Metabolism, Excretion) and bioactivity. mdpi.commarketsandmarkets.com | Generative models for de novo design of novel peptide sequences with desired properties. mdpi.com |

| Virtual Screening / Docking | Identifying potential binding partners and predicting binding modes. nih.gov | Development of docking algorithms specifically parameterized for N-methylated and D-amino acid residues. nih.gov |

Integration with High-Throughput Synthesis and Combinatorial Chemistry for Library Generation

The discovery of novel peptide-based therapeutics relies on the ability to synthesize and screen large, diverse libraries of molecules. marketsandmarkets.com Boc-Nα-methyl-D-tryptophan is a highly desirable building block for such libraries because it introduces drug-like properties. nih.gov

Emerging opportunities in this field involve:

Automated and Microfluidic Synthesis: The future of library generation lies in advanced automation. creative-peptides.com High-throughput synthesis platforms, including those based on microfluidic chips, will enable the rapid parallel synthesis of thousands of distinct peptide sequences containing N-methyl-D-tryptophan. creative-peptides.com This acceleration of the design-make-test cycle is critical for modern drug discovery. propeptidesource.com

Novel Combinatorial Strategies: Techniques like "split-and-pool" synthesis allow for the creation of "one-bead-one-compound" libraries of immense diversity. nih.gov Future work will focus on optimizing the difficult coupling steps involving sterically hindered N-methylated amino acids within these automated, high-throughput workflows. peptide.com

Ribosomal Synthesis of N-Methylated Peptides: While challenging, the ribosomal incorporation of N-methylated amino acids is an emerging frontier. nih.gov By engineering the translational machinery, it may become possible to generate vast libraries of poly-N-methylated peptides through methods like mRNA display, potentially including N-methyl-D-tryptophan if the system can be adapted for D-amino acids. nih.gov This would allow for the creation of libraries with complexities far exceeding what is possible with chemical synthesis alone.

Exploration of Novel Bioconjugation Strategies Involving N-Methylated D-Tryptophan

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create novel constructs with enhanced functions, such as targeted drug delivery or in vivo imaging. nih.govlibretexts.org While many strategies exist for modifying natural amino acids, the development of methods involving N-methylated D-amino acids is an area ripe for exploration.

Future research directions include:

Site-Selective Modification: A significant challenge is achieving site-selective modification at a specific N-methyl-D-tryptophan residue within a peptide that may contain other reactive side chains. researchgate.net Future strategies could involve the development of enzymes or bio-orthogonal chemical reactions that specifically recognize the unique steric and electronic environment of the N-methylated tryptophan indole (B1671886) ring.

Adapting Tryptophan-Specific Reactions: Several novel methods for the selective bioconjugation of L-tryptophan have recently been developed, including redox-based strategies using N-sulfonyloxaziridines and transition metal-free organoradical methods. nih.govnih.govacs.org A key opportunity lies in investigating whether these reactions can be adapted for the indole side chain of a D-amino acid and determining how the N-α-methyl group influences their reactivity and selectivity.

Chemoenzymatic Ligation: Chemoenzymatic methods, where an enzyme is used to catalyze a specific conjugation reaction, offer high selectivity under mild conditions. nih.govnih.gov Researchers may explore the possibility of engineering enzymes that can ligate payloads (e.g., drugs, imaging agents, polymers) specifically to peptides containing an N-methyl-D-tryptophan handle, potentially through modification of the indole N-H position. nih.gov

| Strategy | Description | Potential Future Application for N-Me-D-Trp Peptides |

|---|---|---|

| Redox-Based Ligation (e.g., Trp-CLiC) | Uses oxidizing agents like N-sulfonyloxaziridines to achieve rapid and selective functionalization of the tryptophan indole ring. nih.gov | Investigation of reactivity and selectivity for the N-methylated D-tryptophan indole group. |

| Organoradical Conjugation | A transition metal-free method for tryptophan-selective modification under ambient conditions. acs.org | Assessing compatibility with the steric and electronic properties of N-methyl-D-tryptophan. |

| pH-Controlled Triazolinedione (TAD) Chemistry | Achieves selectivity for tryptophan over tyrosine by lowering the pH of the reaction buffer. nih.gov | Exploring if the D-stereocenter and N-methylation affect the pH-dependent selectivity profile. |

| Enzymatic Ligation | Utilizes enzymes to catalyze the site-specific formation of a covalent bond. nih.govnih.gov | Engineering enzymes to recognize N-methyl-D-tryptophan as a unique substrate for conjugation. |

Q & A

Q. What are the key considerations for synthesizing Boc-Nα-methyl-D-tryptophan with high enantiomeric purity?

Synthesis requires chiral resolution techniques (e.g., chiral HPLC) and protecting group strategies. The Boc group stabilizes the α-amino group during coupling reactions, while methyl substitution introduces steric hindrance, demanding optimized reaction conditions (e.g., low temperature for acylation). Verify purity via -NMR (amide proton integration) and chiral chromatography .

Q. Which analytical methods are most reliable for characterizing Boc-Nα-methyl-D-tryptophan in peptide conjugates?

Use tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and -NMR to resolve methyl group stereochemistry. Circular dichroism (CD) can validate conformational integrity in chiral environments. Cross-reference with CAS RN 5241-64-5 for spectral databases .

Q. How do solubility properties of Boc-Nα-methyl-D-tryptophan influence experimental design in aqueous systems?

The compound’s hydrophobic indole ring and Boc group necessitate organic co-solvents (e.g., DMSO or acetonitrile) for aqueous buffers. Pre-test solubility curves to avoid aggregation in cell-based assays. Include vehicle controls to isolate solvent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Boc-Nα-methyl-D-tryptophan across studies?

Discrepancies often arise from enantiomeric impurities or divergent biological models. Conduct:

Q. What experimental frameworks are optimal for studying the compound’s role in modulating serotonin pathways in vivo?

Design a longitudinal study with:

Q. What methodological pitfalls arise when investigating Boc-Nα-methyl-D-tryptophan’s anti-inflammatory effects in human trials?

Challenges include:

- Ethical compliance : Obtain IRB approval for tryptophan derivatives’ psychoactive potential.

- Confounders : Control for dietary tryptophan intake and genetic polymorphisms in serotonin transporters.

- Blinding : Use double-blinded protocols to mitigate placebo effects in mood-related outcomes .

Data Analysis & Interpretation

Q. How should researchers statistically analyze time-series data from Boc-Nα-methyl-D-tryptophan pharmacokinetic studies?

Apply mixed-effects models to account for inter-individual variability. Use AUC for bioavailability and compartmental modeling (e.g., NONMEM) for metabolite kinetics. Report Cohen’s d for effect sizes in tissue distribution .

Q. What strategies validate target engagement in studies exploring the compound’s interaction with aryl hydrocarbon receptors (AhR)?

Combine:

- Biophysical assays : Surface plasmon resonance (SPR) for binding affinity.

- Transcriptomics : RNA-seq of AhR-regulated genes (e.g., CYP1A1).

- Negative controls : Co-administer AhR antagonists (e.g., CH223191) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling Boc-Nα-methyl-D-tryptophan in neuropharmacology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.